(5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a chlorobenzylidene group, a dihydro-benzodioxin moiety, and a thiazolo-triazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazol core, followed by the introduction of the chlorobenzylidene and dihydro-benzodioxin groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation or nitration can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes or receptors involved in oxidative stress pathways, leading to the modulation of cellular responses. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- 1-(5,5,5-trichloropentyl)-1H-1,2,3-benzotriazole
- 1-phenyl-1H-1,2,4-triazole-3-thiol
Uniqueness
What sets (5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H12ClN3O3S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H12ClN3O3S/c20-12-5-3-4-11(8-12)9-16-18(24)23-19(27-16)21-17(22-23)15-10-25-13-6-1-2-7-14(13)26-15/h1-9,15H,10H2/b16-9- |
InChI Key |
ICYIBZLUKGNOGC-SXGWCWSVSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC(=CC=C5)Cl)/SC4=N3 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC(=CC=C5)Cl)SC4=N3 |
Origin of Product |
United States |
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